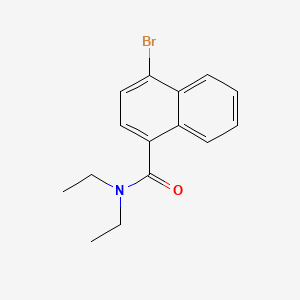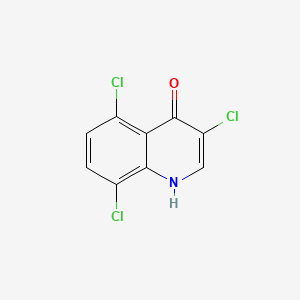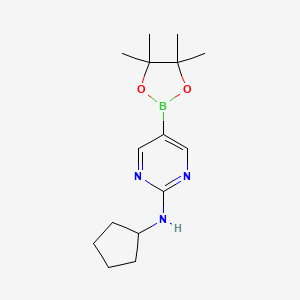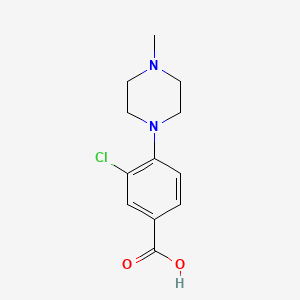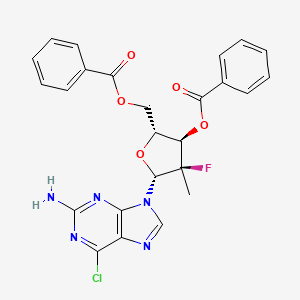
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a boronic ester, which are highly valuable building blocks in organic synthesis . They are often used in coupling reactions such as Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as IR, UV, NMR, and mass spectral data .Chemical Reactions Analysis
Boronic esters, like the one in your compound, are known to undergo a variety of reactions. One notable reaction is protodeboronation, a process that has been used in the synthesis of complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory tests. These might include tests for solubility, melting point, boiling point, and reactivity with other chemicals .科学的研究の応用
Synthesis and Inhibitory Activity against Serine Proteases: Spencer et al. (2002) reported the synthesis of derivatives, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, and their inhibitory activity against serine proteases like thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Catalytic Dehydrogenative Borylation: Murata et al. (2002) utilized this compound in the presence of rhodium and ruthenium complexes for the stereoselective synthesis of vinylboronates through dehydrogenative borylation of vinylarenes (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
Scalable Synthesis of Propargylation Reagent: Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its efficiency as a key propargylation reagent (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Synthesis of Biologically Active Silicon-Based Compounds: Büttner et al. (2007) developed a new building block for the synthesis of biologically active silicon-based compounds, demonstrating its potential in the synthesis of the retinoid agonist disila-bexarotene (Büttner, Nätscher, & Burschka, Tacke, 2007).
Synthesis of Boron-Containing Stilbene Derivatives: Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, exploring their potential in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Safety and Hazards
特性
CAS番号 |
126726-63-4 |
|---|---|
分子式 |
C12H22BClO2 |
分子量 |
244.57 g/mol |
IUPAC名 |
2-[(1R,2R)-2-(3-chloropropyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)10-8-9(10)6-5-7-14/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChIキー |
WEPJLNOQGOQHBW-NXEZZACHSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CCCCl |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCCl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)
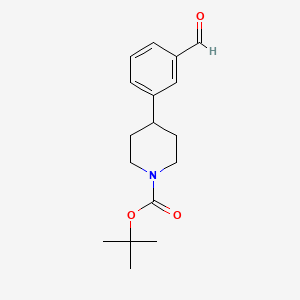

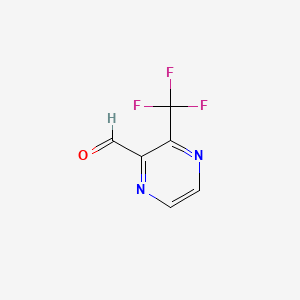
![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)
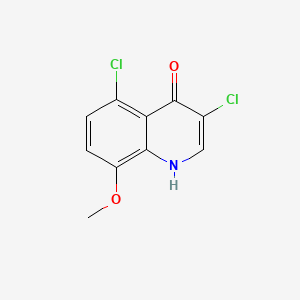
![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)
